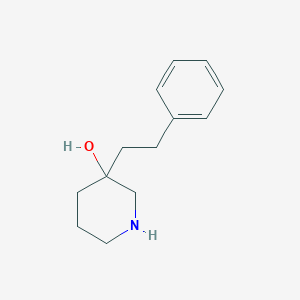

3-(2-Phenylethyl)piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

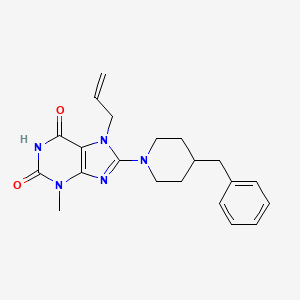

The compound 3-(2-Phenylethyl)piperidin-3-ol is a piperidine derivative with a phenylethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the third carbon. It is structurally related to other piperidine compounds that have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of piperidine derivatives often involves methods such as Michael addition, Mannich condensation, and intramolecular N-alkylation. For instance, a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one through a modified Mannich condensation . These methods could potentially be adapted for the synthesis of 3-(2-Phenylethyl)piperidin-3-ol.

Molecular Structure Analysis

Piperidine derivatives exhibit various molecular geometries and conformations. For example, 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, a condensed piperidine bicyclanol, adopts a chair-envelope conformation with equatorial positioning of substituents . Similarly, the molecular structure of 3-(2-Phenylethyl)piperidin-3-ol may also exhibit a specific conformation that could be determined by X-ray crystallography or computational methods.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The presence of functional groups such as hydroxyl or carbonyl can lead to reactions like hydrogen bonding or hyperconjugative interactions . The phenylethyl group in 3-(2-Phenylethyl)piperidin-3-ol could also participate in reactions due to its aromatic nature and potential for electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, a related compound, is stabilized by hydrogen bonding and C-H…π interactions . The properties of 3-(2-Phenylethyl)piperidin-3-ol, such as solubility, melting point, and boiling point, can be predicted based on its molecular structure and intermolecular interactions.

Relevant Case Studies

Case studies involving piperidine derivatives often focus on their potential applications. For example, the antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was investigated using DPPH and ABTS methods . Additionally, molecular docking studies of 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol against Haemophilus influenzae protein suggest potential inhibitor activity . These studies provide insights into the biological activities and applications of piperidine derivatives, which could be relevant for 3-(2-Phenylethyl)piperidin-3-ol.

科学的研究の応用

Phytochemistry and Biological Activities

Piper species are known for their aromatic properties, used both as spices and in traditional medicine. They possess a rich profile of secondary metabolites, including essential oils and compounds with significant biological activities. These activities include antioxidant, antimicrobial, antiproliferative, anti-inflammatory, and neuropharmacological effects. Piper species have been utilized to treat various diseases such as urological problems, skin, liver and stomach ailments, for wound healing, and as antipyretic and anti-inflammatory agents. Their potential against chronic disorders and their applications in food preservation highlight the therapeutic and preventive capabilities of these plants (Salehi et al., 2019).

Piperine and Neuropharmacological Activities

Piperine, a major active principle found in Piper nigrum (black pepper), exhibits diverse physiological effects. It enhances the digestive enzymes of the pancreas, reduces gastrointestinal food transit time, protects against oxidative damage, and influences the cellular antioxidant defense system. Piperine's role in enhancing the bioavailability of therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes and its safety as a food additive have been well-documented (Srinivasan, 2007).

Antimicrobial and Antifungal Activities

The essential oils and compounds isolated from Piper species have been reported to possess antimicrobial and antifungal activities. These properties are attributed to the diverse chemical composition of Piper essential oils, including monoterpenes, sesquiterpenes, and phenylpropanoids. Their effectiveness against various human pathogens underlines the potential of Piper species as natural sources for developing alternative antimicrobial agents (da Silva et al., 2017).

作用機序

Target of Action

Piperidine derivatives, which include 3-(2-phenylethyl)piperidin-3-ol, have been found to interact with various targets, including the nociceptin receptor (oprl1) . This receptor is a G-protein coupled opioid receptor that functions as a receptor for the endogenous neuropeptide nociceptin .

Mode of Action

For instance, ligand binding to the Nociceptin receptor causes a conformation change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .

Biochemical Pathways

It is known that signaling via g proteins mediates inhibition of adenylate cyclase activity and calcium channel activity . Arrestins modulate signaling via G proteins and mediate the activation of alternative signaling pathways that lead to the activation of MAP kinases .

Result of Action

The nociceptin receptor, a potential target of piperidine derivatives, plays a role in modulating nociception and the perception of pain . It also plays a role in the regulation of locomotor activity by the neuropeptide nociceptin .

将来の方向性

特性

IUPAC Name |

3-(2-phenylethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13(8-4-10-14-11-13)9-7-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJQZFHZIAWZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethyl)piperidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)

![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)